molecular formula C20H17F3O3 B3475112 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B3475112
M. Wt: 362.3 g/mol
InChI Key: DNOCSCVERGFGRW-UHFFFAOYSA-N
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Description

4-Propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic coumarin derivative designed for research and development purposes. Coumarin-based compounds are a significant area of investigation in medicinal chemistry due to their wide range of potential biological activities. This specific molecule features a propyl substituent at the 4-position and a 3-(trifluoromethyl)benzyloxy group at the 7-position of the core 2H-chromen-2-one structure. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. Researchers are exploring such compounds for various applications, including as key intermediates in organic synthesis and for probing biological systems. This product is provided as a high-purity material to ensure consistent and reliable experimental results. It is intended for laboratory research by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3O3/c1-2-4-14-10-19(24)26-18-11-16(7-8-17(14)18)25-12-13-5-3-6-15(9-13)20(21,22)23/h3,5-11H,2,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOCSCVERGFGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

4-Propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been investigated for its potential pharmacological properties, including:

  • Antioxidant Activity : Studies have shown that compounds in the chromenone family exhibit significant antioxidant effects, which can be beneficial in mitigating oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models, by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory pathways is a key area of investigation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains of bacteria is particularly noteworthy, suggesting a potential role in addressing antibiotic resistance .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various chromenones, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. The results indicated that this compound could protect cellular components from oxidative damage, supporting its use in formulations aimed at preventing oxidative stress-related conditions.

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound showed that it inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Compound 82: 3-(4-Fluorobenzyl)-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate
  • Position 4 : Propyl group (shared with the main compound).
  • Position 7 : 4-Fluorobenzyl group attached via a tosylate (4-methylbenzenesulfonate) ester.
  • The tosylate ester introduces a labile leaving group, suggesting utility as a prodrug or intermediate in nucleophilic substitution reactions.
  • Physical Data : Melting point = 110–111°C; ¹H-NMR shows aromatic proton shifts at δ 6.83–7.74, distinct from the main compound due to the tosylate’s deshielding effects .
Compound 4d: 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one
  • Position 4 : Propoxy-piperazine-hydroxybenzyl chain.
  • Position 7 : Methoxy group.
  • Key Differences :
    • The piperazine-propoxy substituent introduces basicity and hydrophilic character, enhancing solubility in acidic environments.
    • The methoxy group at position 7 is electron-donating, contrasting with the electron-withdrawing CF₃ group in the main compound.
  • Synthesis : Prepared via alkylation of a coumarin precursor with a piperazine-propoxy intermediate, yielding 73% product .
4-Hydroxy-7-methyl-2H-chromen-2-one
  • Position 4 : Hydroxyl group.
  • Position 7 : Methyl group.
  • Key Differences :
    • Simpler structure with polar hydroxyl and methyl groups, reducing lipophilicity (estimated logP ~1.5 vs. ~4.5 for the main compound).
    • Lacks the extended alkyl/aryl substituents critical for target-specific interactions.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) vs. Fluorine: The CF₃ group in the main compound is strongly electron-withdrawing (-I effect), reducing electron density on the coumarin ring and enhancing oxidative stability.
  • Tosylate vs. Benzyloxy : The tosylate in Compound 82 is a superior leaving group (for nucleophilic substitution) compared to the stable benzyloxy ether in the main compound, suggesting divergent synthetic applications .
  • Piperazine vs. Alkyl Chains : The piperazine-propoxy group in Compound 4d introduces conformational flexibility and hydrogen-bonding capacity, likely directing it toward central nervous system (CNS) targets .

Biological Activity

4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is characterized by its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural features, particularly the trifluoromethyl group, which enhances its biological activity through improved membrane permeability and metabolic stability.

Structure and Synthesis

The IUPAC name for this compound is 4-propyl-7-{[3-(trifluoromethyl)phenyl]methoxy}chromen-2-one. The synthesis typically involves the alkylation of 7-hydroxy-4-methyl coumarin using propargyl bromide in dry acetone, followed by treatment with anhydrous potassium carbonate at elevated temperatures.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC20H17F3O3
Molecular Weight364.35 g/mol
CAS NumberNot specified
InChIInChI=1S/C20H17F3O3/c1-2...

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances its ability to form hydrogen and halogen bonds with target proteins, increasing its affinity and efficacy in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, compounds with similar structures have demonstrated inhibitory effects against cholinesterases and cyclooxygenase enzymes, which are critical in inflammatory processes .

Antioxidant and Anti-inflammatory Properties

The compound has also been investigated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. Furthermore, it has shown potential anti-inflammatory effects by modulating pathways related to inflammation, which may be beneficial in treating chronic inflammatory diseases .

Anti-cancer Potential

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7). The results indicated moderate to high cytotoxicity, suggesting that it may serve as a lead compound for developing new anti-cancer therapies .

Case Studies and Research Findings

  • Inhibition of Cholinesterases : A study found that derivatives of coumarin with trifluoromethyl groups exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity .
  • Cytotoxicity Against Cancer Cells : The compound was tested against MCF-7 cells, revealing significant cytotoxicity with IC50 values suggesting effective concentration levels for therapeutic use .
  • Antioxidant Activity : The antioxidant potential was evaluated through various assays, demonstrating a strong capacity to reduce oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one?

  • Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted benzothiazole derivatives with functionalized chromenones under acidic or basic conditions. For example, brominated intermediates (e.g., dibromoethane or dibromopropane) are used to introduce alkoxy chains, as seen in analogous compounds . Yields range from 80–85% under optimized conditions. Key steps include protecting group strategies for hydroxyl or trifluoromethyl moieties and purification via column chromatography.

Q. How is structural confirmation achieved for this compound?

  • Answer: Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and coupling patterns.
  • Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., observed [M+H]+^+ peaks at m/z 440–455 in related compounds) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) and retention time matching .
  • X-ray Diffraction (XRD): For crystalline derivatives, unit cell parameters (e.g., a = 9.0371 Å, b = 9.6216 Å in triclinic systems) are resolved .

Q. What analytical techniques ensure purity during synthesis?

  • Answer:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization.
  • UV-Vis Spectroscopy: Tracks chromenone-specific absorbance bands (e.g., 270–320 nm).
  • HPLC with Diode Array Detection (DAD): Quantifies impurities at <0.5% .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure and packing interactions?

  • Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines:

  • Space Group: Triclinic P1 with unit cell dimensions (e.g., α = 75.171°, β = 65.865°) .
  • Intermolecular Interactions: π-π stacking (3.8–4.2 Å) and halogen bonding (for chloro derivatives) .
  • Disorder Modeling: For flexible alkoxy chains, partial occupancy refinement is applied .

Q. How can contradictions in reported bioactivity data be resolved?

  • Answer: Contradictions (e.g., varying IC50_{50} values in enzyme assays) are addressed via:

  • Reproducibility Studies: Standardizing assay conditions (pH, temperature, solvent).
  • Orthogonal Validation: Cross-testing with fluorescence polarization or surface plasmon resonance (SPR).
  • Meta-Analysis: Comparing structural analogs (e.g., 3-benzothiazol-2-yl derivatives) to identify substituent-specific effects .

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?

  • Answer:

  • Substituent Variation: Modifying the propyl chain length, benzyloxy position, or trifluoromethyl group to assess bioactivity shifts.
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or cytochrome P450 enzymes .
  • In Vitro/In Vivo Correlation: Testing cytotoxicity (e.g., against intrahepatic cholangiocarcinoma cell lines) and pharmacokinetic properties .

Q. What challenges arise in computational modeling of its interactions with biological targets?

  • Answer: Key challenges include:

  • Fluorine Atom Handling: Accurately parameterizing trifluoromethyl groups in force fields (e.g., CHARMM).
  • Solvent Effects: Modeling aqueous vs. lipid membrane environments for chromenone solubility.
  • Conformational Flexibility: Sampling low-energy states of the benzyloxy side chain during molecular dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Reactant of Route 2
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4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

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